molecular formula C15H23NO2S B10975183 1-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperidine

1-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperidine

Cat. No.: B10975183
M. Wt: 281.4 g/mol
InChI Key: YVSPBHJBORHWBT-UHFFFAOYSA-N
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Description

1-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERIDINE is a chemical compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a piperidine ring attached to a sulfonyl group, which is further connected to a phenyl ring substituted with an isobutyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERIDINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isobutylbenzenesulfonyl chloride and piperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

In industrial settings, the production of 1-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERIDINE may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

1-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERIDINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity towards its targets. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

1-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERIDINE can be compared with other similar compounds, such as:

    1-[(4-METHYLPHENYL)SULFONYL]PIPERIDINE: This compound has a methyl group instead of an isobutyl group, which may affect its chemical properties and biological activities.

    1-[(4-ETHYLPHENYL)SULFONYL]PIPERIDINE: The presence of an ethyl group may result in different reactivity and applications compared to the isobutyl-substituted compound.

    1-[(4-TERT-BUTYLPHENYL)SULFONYL]PIPERIDINE: The tert-butyl group may provide steric hindrance, influencing the compound’s interactions with other molecules.

The uniqueness of 1-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERIDINE lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

1-[4-(2-methylpropyl)phenyl]sulfonylpiperidine

InChI

InChI=1S/C15H23NO2S/c1-13(2)12-14-6-8-15(9-7-14)19(17,18)16-10-4-3-5-11-16/h6-9,13H,3-5,10-12H2,1-2H3

InChI Key

YVSPBHJBORHWBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Origin of Product

United States

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